6-Methanesulfonyl-2-azaspiro[3.3]heptane
Description
6-Methanesulfonyl-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a seven-membered bicyclic structure with a nitrogen atom at position 2 and a methanesulfonyl group at position 4. Methanesulfonyl groups are often employed to modulate solubility, act as leaving groups, or influence electronic properties in drug candidates. This article compares structural analogs to infer properties and applications of this compound.
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
6-methylsulfonyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13NO2S/c1-11(9,10)6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
SDWZYMHFYOGPQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between endocyclic alkenes and isocyanates can yield spirocyclic β-lactams, which can then be reduced to form the desired azaspiro compound .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of protecting group-free routes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the spirocyclic structure or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as alane for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Methanesulfonyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-2-azaspiro[3.3]heptane involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate biological pathways and result in desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, SO₂CH₃): Increase stability and influence reactivity. The trifluoromethyl group in enhances metabolic resistance compared to methanesulfonyl.
- Polar Substituents (e.g., OH, OCH₃): Improve aqueous solubility but may reduce membrane permeability.
- Protective Groups (e.g., Boc): Facilitate stepwise synthesis, as seen in tert-butyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
